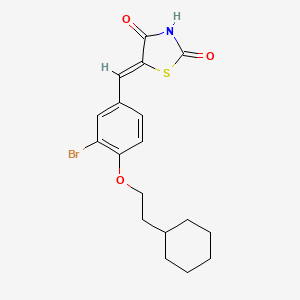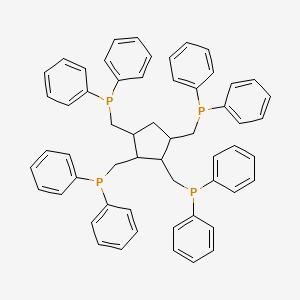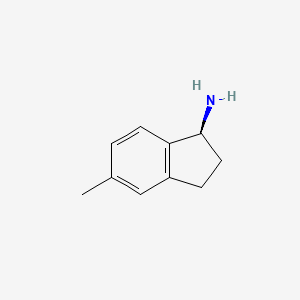
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes an indane backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 5-Methyl-2,3-dihydro-1H-inden-1-one using chiral catalysts to achieve the desired enantiomeric purity. Another approach involves the reductive amination of 5-Methyl-2,3-dihydro-1H-inden-1-one with an appropriate amine source under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient and selective reduction. The choice of catalyst and reaction conditions is crucial to maximize yield and enantiomeric excess.
化学反应分析
Types of Reactions
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or ketone.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to introduce halogen atoms.
Major Products
Oxidation: Formation of 5-Methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of fully saturated amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential role in modulating biological pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including as a precursor for pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用机制
The mechanism of action of (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
®-5-Methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.
5-Methyl-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.
Indane: The parent hydrocarbon structure without the amine group.
Uniqueness
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of the indane backbone. This combination imparts specific stereochemical properties and reactivity, making it valuable in asymmetric synthesis and as a precursor for chiral compounds.
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
(1S)-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m0/s1 |
InChI 键 |
GPCQIJHZALEOMP-JTQLQIEISA-N |
手性 SMILES |
CC1=CC2=C(C=C1)[C@H](CC2)N |
规范 SMILES |
CC1=CC2=C(C=C1)C(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


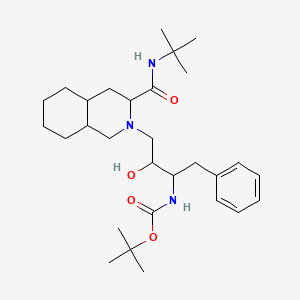

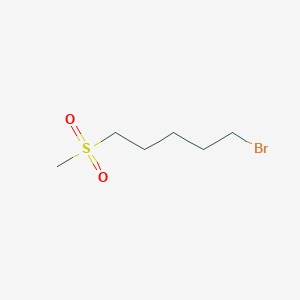
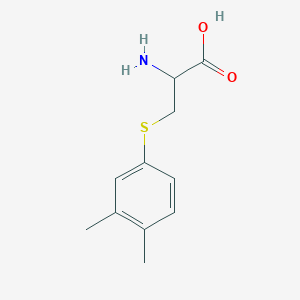
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
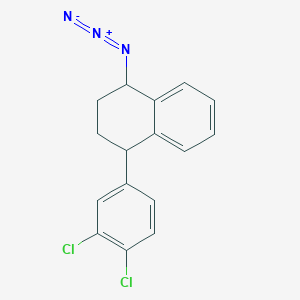
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
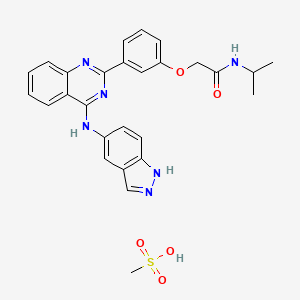


![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
